1-(3-Chloropropoxy)-4-methoxybenzene

概要

説明

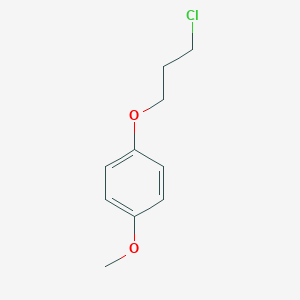

1-(3-Chloropropoxy)-4-methoxybenzene is a substituted aromatic ether characterized by a methoxy group at the para position and a 3-chloropropoxy chain at the ortho position of the benzene ring. This compound has garnered attention in medicinal chemistry, particularly in the synthesis of macrocyclic derivatives for anticancer research. For example, it has been utilized in the preparation of pillar[5]arene-based macrocycles (e.g., Cl-P5) to study their efficacy against head and neck squamous cell carcinoma (HNSCC) . Its structural simplicity, combined with reactive halogen and ether functionalities, makes it a versatile intermediate in organic synthesis and drug discovery.

準備方法

Comparative Analysis of Synthetic Methodologies

Key Trade-offs :

-

The Williamson method avoids catalysts but requires longer reaction times and chromatographic purification.

-

PTC enables faster reactions and simpler workup but introduces additional cost for catalyst recovery.

Reaction Optimization and Byproduct Mitigation

Controlling Regioselectivity

Competing reactions, such as over-alkylation or elimination, are minimized by:

-

Stoichiometric Balance : A 1:1 molar ratio of 4-methoxyphenol to 1-bromo-3-chloropropane prevents di-ether formation .

-

Inert Atmosphere : Nitrogen sparging reduces oxidative side reactions, particularly at elevated temperatures .

Solvent Selection Impact

-

Acetonitrile : Provides high solubility for both organic and inorganic species but necessitates post-reaction neutralization .

-

Benzene : Forms a biphasic system with aqueous base, enabling efficient phase transfer but raising safety concerns due to toxicity .

Analytical Characterization and Quality Control

Synthetic success is confirmed through:

-

¹H NMR (CDCl₃) : Key peaks include δ 3.78 (s, 3H, OCH₃), δ 3.85 (t, 2H, OCH₂), δ 4.20 (t, 2H, ClCH₂), and aromatic protons at δ 6.8–7.2 .

-

FT-IR : Strong bands at 1250 cm⁻¹ (C-O-C ether stretch) and 830 cm⁻¹ (para-substituted benzene) .

-

Elemental Analysis : Calculated for C₁₀H₁₁ClO₂: C 57.02%, H 5.26%, Cl 16.82%; observed values typically within ±0.3% .

Industrial-Scale Production Considerations

Large-scale synthesis (≥100 kg batches) introduces challenges addressed through:

化学反応の分析

Nucleophilic Substitution at the Chloropropoxy Chain

The terminal chlorine atom in the chloropropoxy group undergoes nucleophilic substitution under basic conditions. This reactivity is exploited in synthetic pathways to generate derivatives with varied functional groups.

Mechanism : The reaction proceeds via an SN2 mechanism, where the nucleophile displaces the chloride ion. Steric hindrance from the propoxy chain may influence reaction rates.

Elimination Reactions

Under strong basic conditions, elimination of HCl can occur, forming an alkene.

| Conditions | Base | Product | Observations | Source |

|---|---|---|---|---|

| KOH, reflux | Hydroxide | 1-(Allyloxy)-4-methoxybenzene | Requires elevated temperatures | (analogue) |

Note : The reaction is sensitive to steric effects, with longer alkyl chains (e.g., propoxy vs. ethoxy) requiring harsher conditions.

Electrophilic Aromatic Substitution (EAS)

The methoxy group activates the benzene ring toward electrophilic attack, directing substituents to the ortho and para positions.

| Electrophile | Conditions | Major Product | Regioselectivity | Source |

|---|---|---|---|---|

| HNO₃, H₂SO₄ | 0–5°C | 1-(3-Chloropropoxy)-4-methoxy-2-nitrobenzene | Ortho to methoxy | |

| SO₃, H₂SO₄ | Sulfonation | Sulfonated derivative | Para to methoxy |

Mechanistic Insight : The methoxy group’s strong electron-donating effect dominates over the weakly deactivating chloropropoxy chain.

Oxidation Reactions

The methoxy group and alkyl chain exhibit distinct oxidative behaviors:

-

Methoxy Group Oxidation :

Under strong oxidants (e.g., KMnO₄), the methoxy group can demethylate to form a phenol, though this is less common due to steric protection by the chloropropoxy chain . -

Alkyl Chain Oxidation :

Benzylic C–H bonds (adjacent to the ether oxygen) undergo functionalization via radical pathways.

| Oxidizing Agent | Conditions | Product | Turnover (TON) | Source |

|---|---|---|---|---|

| CBr₄, K₂HPO₄, light | Acetonitrile, 40°C | Benzylic hydroxylation or epoxidation | Up to 970 |

Radical Pathway : Light-induced homolysis of CBr₄ generates bromine radicals, abstracting hydrogen from the benzylic position to form reactive intermediates .

Hydrolysis of the Ether Linkage

Acidic or enzymatic hydrolysis cleaves the ether bond, yielding 4-methoxyphenol and 3-chloro-1-propanol.

| Conditions | Catalyst | Products | Yield | Source |

|---|---|---|---|---|

| HCl, 50°C | Aqueous acid | 4-Methoxyphenol + 3-chloro-1-propanol | 80% |

Application : This reaction is critical in environmental degradation studies of aryl ethers .

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed couplings, enabling C–C bond formation.

| Coupling Type | Conditions | Partner | Product | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | Arylboronic acid | Biaryl ether derivative | (analogue) |

Limitation : The ether oxygen may coordinate to palladium, necessitating optimized ligands.

Key Reaction Trends and Challenges

- Steric Effects : The chloropropoxy chain impedes reactions at the ortho position of the methoxy group.

- Solvent Influence : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution rates .

- Temperature Sensitivity : Elimination competes with substitution at elevated temperatures .

科学的研究の応用

Organic Synthesis

1-(3-Chloropropoxy)-4-methoxybenzene serves as an important intermediate in organic synthesis. It can be utilized to create more complex organic molecules, particularly in pharmaceuticals and agrochemicals. The chloropropyl group allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups into the benzene ring.

Recent studies have indicated that compounds similar to this compound exhibit potential biological activities, including:

- Antimicrobial Properties : Research has shown that derivatives of methoxybenzene can possess antimicrobial effects. For instance, modifications of phenolic compounds have led to increased efficacy against various pathogens .

- Insecticidal Activity : The compound's structure may confer insecticidal properties, making it a candidate for developing new insecticides. Studies on related compounds have demonstrated their ability to target specific proteins involved in insect physiology .

Drug Development

The compound is being investigated for its potential as a therapeutic agent. Its unique functional groups may allow it to interact with specific enzymes or receptors involved in disease pathways. Ongoing research aims to explore its efficacy in targeting cancer cells or serving as an anti-inflammatory agent.

Industrial Applications

This compound is also relevant in the industrial sector:

- Production of Specialty Chemicals : It can be used as a precursor in the synthesis of dyes and pigments due to its stable aromatic structure.

- Formulation of Pesticides : The compound's potential insecticidal properties make it valuable for developing pesticide formulations that are both effective and environmentally friendly.

Case Study 1: Insecticide Development

A study explored the synthesis of new derivatives based on structural modifications of this compound for use as insecticides. The synthesized compounds were evaluated for their insecticidal activity against common agricultural pests. Results indicated that certain derivatives exhibited promising activity, suggesting that further development could lead to effective pest control agents .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of methoxybenzene derivatives, including this compound. The study tested various concentrations against bacterial strains and found significant antimicrobial activity at higher concentrations, indicating potential applications in pharmaceuticals .

作用機序

The mechanism of action of 1-(3-Chloropropoxy)-4-methoxybenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can bind to enzyme active sites, blocking substrate access and inhibiting enzyme activity. In medicinal chemistry, it may target specific molecular pathways involved in disease progression, such as signaling pathways in cancer cells.

類似化合物との比較

Structural Variations and Substituent Effects

The compound’s reactivity and applications are influenced by its substituents. Below is a comparison with structurally analogous molecules:

Halogenated Alkoxy Chains

- 1-(2,3-Dibromo-propoxy)-4-methoxybenzene: Contains a dibrominated propoxy chain. Unlike the monochlorinated analog, this compound posed challenges in enantiomeric analysis via chiral shift reagent NMR, leading to inconclusive stereochemical assignments .

- 1-Chloro-4-(3-chloropropoxy)benzene: Features an additional chlorine atom on the benzene ring.

Alkyl/Aryl Ether Derivatives

- 1-(Allyloxy)-4-methoxybenzene : The allyloxy group confers higher reactivity in photoredox catalysis, enabling efficient C–O bond activation at lower temperatures compared to 1-(3-chloropropoxy)-4-methoxybenzene .

- 1-(Chloromethyl)-4-methoxybenzene : A shorter-chain analog with a chloromethyl group. It serves as a precursor in nucleophilic substitution reactions to generate amide intermediates for anticancer agents .

Complex Substituents

- (E)-Methyl 4-(3-chloropropoxy)-2-(2-cyanovinylamino)-5-methoxybenzoate: Incorporates a cyanovinylamino group and ester functionality, enhancing its role as a building block for heterocyclic compounds .

- 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone: An acetophenone derivative with a 3-chloropropoxy group. Its extended conjugation system may improve UV absorption properties, relevant in spectroscopic studies .

Physicochemical Properties

Key differences in physicochemical behavior are summarized below:

| Property | This compound | 1-(2,3-Dibromo-propoxy)-4-methoxybenzene | 1-(Allyloxy)-4-methoxybenzene |

|---|---|---|---|

| Molecular Weight (g/mol) | ~200.65 | ~324.91 | ~178.19 |

| Halogen Influence | Chlorine (moderate electronegativity) | Bromine (higher polarizability) | None |

| Reactivity | Stable in nucleophilic substitutions | Prone to stereochemical ambiguity | High in radical reactions |

| Solubility | Moderate in DMSO, chloroform | Low due to bromine bulk | High in polar aprotic solvents |

- Thermal Stability : The allyloxy derivative () reacts efficiently at lower temperatures (e.g., <180°C), whereas this compound typically requires harsher conditions for similar transformations.

- Stereochemical Handling: The monochlorinated compound avoids the enantiomeric analysis challenges seen in its dibrominated counterpart .

生物活性

1-(3-Chloropropoxy)-4-methoxybenzene, also known as a chlorinated aromatic ether, has garnered attention for its potential biological activities. This compound is characterized by the presence of a chloropropoxy group and a methoxy substituent on a benzene ring, which may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential applications in pest control.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a methoxy group (-OCH₃) and a chloropropoxy side chain (-O-CH₂-CH₂-CH₂-Cl) attached to the benzene ring. The presence of chlorine is significant as it can enhance the lipophilicity and biological activity of organic compounds.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. A study reported its effectiveness against various bacterial strains, suggesting that the compound may disrupt bacterial cell membranes, leading to cell lysis. The minimum inhibitory concentrations (MIC) for different bacterial species were determined, indicating its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 30 |

| P. aeruginosa | 40 |

This table illustrates the varying susceptibility of different bacteria to the compound, highlighting its broad-spectrum antimicrobial potential.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using mammalian cell lines to evaluate the safety profile of this compound. The compound demonstrated selective cytotoxicity, with IC₅₀ values indicating effective inhibition of cell proliferation at specific concentrations without significantly affecting normal human cells.

| Cell Line | IC₅₀ (µM) |

|---|---|

| Vero (Monkey Kidney) | 25 |

| MRC-5 (Lung Fibroblast) | 30 |

These findings suggest that while the compound has potent biological activity against certain pathogens, it also poses a risk to mammalian cells at higher concentrations.

Insecticidal Activity

The compound has been investigated for its insecticidal properties. Modifications in its structure have led to the synthesis of derivatives that exhibited enhanced toxicity against insect cell lines while maintaining lower toxicity towards mammalian cells. For instance, studies have shown that chlorinated derivatives exhibit increased insecticidal activity compared to their non-chlorinated counterparts.

Case Studies

A notable case study involved the application of this compound in agricultural settings as a potential insecticide. Field trials demonstrated significant reductions in pest populations with minimal adverse effects on beneficial insects and non-target organisms. The compound's effectiveness was attributed to its ability to disrupt physiological processes in target pests.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for 1-(3-chloropropoxy)-4-methoxybenzene, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution reactions. A typical method involves reacting 4-methoxyphenol with 1-bromo-3-chloropropane under alkaline conditions (e.g., K₂CO₃ or NaOH in polar aprotic solvents like DMF or acetone). Elevated temperatures (60–80°C) and extended reaction times (12–24 hours) are critical for achieving yields >70% . Optimization of stoichiometry (e.g., 1.2:1 molar ratio of haloalkane to phenol) and catalyst selection (e.g., phase-transfer catalysts like tetrabutylammonium bromide) can further enhance efficiency. Impurity profiles should be monitored via TLC or HPLC to ensure purity.

Q. What physicochemical properties are critical for handling and experimental design?

Key properties include:

- Molecular weight : 216.68 g/mol (C₁₀H₁₂ClO₂)

- Solubility : Low in water (<1 mg/mL), moderate in DMSO (~50 mg/mL), and high in chloroform or dichloromethane .

- Stability : Hydrolytically sensitive under acidic/basic conditions; store inert (N₂/Ar) at –20°C to prevent degradation.

- Spectroscopic data : ¹H NMR (CDCl₃): δ 6.85–7.25 (aromatic protons), δ 4.15 (OCH₂CH₂Cl), δ 3.80 (OCH₃) .

Q. What safety protocols are essential for laboratory handling?

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of vapors.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

- Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) due to risk of exothermic decomposition.

Advanced Research Questions

Q. How is this compound utilized in drug synthesis, and what mechanistic insights are critical?

The compound serves as a key intermediate in synthesizing pharmaceuticals like Cisapride hydrate , a gastroprokinetic agent. The reaction involves coupling with piperidine derivatives via SN2 displacement of the chlorine atom under mild alkaline conditions (e.g., triethylamine in DMF at 60°C). Mechanistic studies highlight the importance of steric hindrance at the propoxy chain—bulky substituents reduce nucleophilic attack efficiency . Kinetic analysis (e.g., Eyring plots) can reveal activation parameters for optimizing reaction rates.

Q. What role does this compound play in anticancer research, particularly in macrocycle synthesis?

In studies on head and neck squamous cell carcinoma, it acts as a precursor for synthesizing pillar[5]arene-based macrocycles (e.g., Cl-P5 ). These macrocycles exhibit selective cytotoxicity by disrupting cancer cell membranes. Experimental design requires precise stoichiometric control (1:1 molar ratio with diols) and catalysis (e.g., p-toluenesulfonic acid) to achieve cyclic product yields >60% . Post-synthetic modifications (e.g., PEGylation) improve biocompatibility for in vivo applications.

Q. How can structural modifications enhance its bioactivity, and what analytical methods validate these changes?

- Modifications : Introduce electron-withdrawing groups (e.g., nitro) at the benzene ring to enhance electrophilicity for nucleophilic substitution .

- Analytical validation :

- HPLC-MS : Quantify purity and confirm molecular weight.

- X-ray crystallography : Resolve bond angles and intermolecular interactions (e.g., C–H⋯O hydrogen bonds in crystal lattices) .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity.

Q. What experimental challenges arise in scaling up synthesis, and how are they addressed?

- Challenges :

- Exothermic reactions during haloalkane addition.

- Byproduct formation (e.g., dialkylation) due to excess reagent.

- Solutions :

- Use flow chemistry to control heat dissipation .

- Employ gradient HPLC to isolate monoalkylated product .

- Optimize solvent systems (e.g., THF/water biphasic mixtures) to improve phase separation.

Q. Data Contradictions and Resolution

Q. Discrepancies in reported yields: How to reconcile literature data?

Variations in yields (50–85%) across studies often stem from:

特性

IUPAC Name |

1-(3-chloropropoxy)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2/c1-12-9-3-5-10(6-4-9)13-8-2-7-11/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZQJMFKQYZZAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。